tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate
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Overview
Description
tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates This compound features a tert-butyl group, a butyl group, and a pyridine ring substituted with a formylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction results in an alcohol .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biological processes .
Medicine
Its interactions with specific molecular targets can be explored for therapeutic purposes .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its versatility in chemical reactions makes it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formylpyrrolidine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl (5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
- tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate
Uniqueness
tert-Butyl butyl(5-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to the presence of the formylpyrrolidine moiety, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group .
Properties
Molecular Formula |
C19H29N3O3 |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl N-butyl-N-[5-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C19H29N3O3/c1-5-6-12-22(18(24)25-19(2,3)4)17-10-9-15(13-20-17)16-8-7-11-21(16)14-23/h9-10,13-14,16H,5-8,11-12H2,1-4H3 |
InChI Key |
IBTFHBSWNLKXLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC=C(C=C1)C2CCCN2C=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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